1-{[4-(Dimethylamino)benzyl](furan-2-ylmethyl)amino}-3-(4-methoxyphenoxy)propan-2-ol
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Overview
Description
1-{4-(Dimethylamino)benzylamino}-3-(4-methoxyphenoxy)propan-2-ol is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-(Dimethylamino)benzylamino}-3-(4-methoxyphenoxy)propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dimethylamino Benzyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable nucleophile to form the benzyl intermediate.
Coupling with Furan-2-ylmethylamine: The benzyl intermediate is then coupled with furan-2-ylmethylamine under conditions that promote nucleophilic substitution.
Addition of 4-Methoxyphenoxypropan-2-ol: The final step involves the addition of 4-methoxyphenoxypropan-2-ol to the intermediate product, typically under basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-(Dimethylamino)benzylamino}-3-(4-methoxyphenoxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-{4-(Dimethylamino)benzylamino}-3-(4-methoxyphenoxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-{4-(Dimethylamino)benzylamino}-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-(Dimethylamino)benzylamino}-3-(4-methoxyphenoxy)propan-2-ol
- 1-{4-(Dimethylamino)benzylamino}-3-(4-methoxyphenoxy)propan-2-ol
Uniqueness
1-{4-(Dimethylamino)benzylamino}-3-(4-methoxyphenoxy)propan-2-ol is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine or thiophene rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C24H30N2O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methyl-(furan-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C24H30N2O4/c1-25(2)20-8-6-19(7-9-20)15-26(17-24-5-4-14-29-24)16-21(27)18-30-23-12-10-22(28-3)11-13-23/h4-14,21,27H,15-18H2,1-3H3 |
InChI Key |
MOLHYWDXAINABY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)CC(COC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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